Methyl 2-(3-chloro-2,4-difluorophenyl)acetate
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Overview
Description
Methyl 2-(3-chloro-2,4-difluorophenyl)acetate: is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-chloro-2,4-difluorophenyl)acetate typically begins with commercially available 3-chloro-2,4-difluorobenzene.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction Reactions: The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Hydrolysis: Methyl 2-(3-chloro-2,4-difluorophenyl)acetic acid.
Reduction: 2-(3-chloro-2,4-difluorophenyl)ethanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of active pharmaceutical ingredients with anti-inflammatory or antimicrobial properties.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-2,4-difluorophenyl)acetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
- Methyl 2-(3,5-difluorophenyl)acetate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
Comparison:
- Methyl 2-(3,5-difluorophenyl)acetate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
- Methyl 2-(2-chloro-4-fluorophenyl)acetate: Has a different substitution pattern on the aromatic ring, which can affect its chemical properties and applications.
Methyl 2-(3-chloro-2,4-difluorophenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7(13)4-5-2-3-6(11)8(10)9(5)12/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHPYNWMRVJENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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